Journal Name:International Reviews in Physical Chemistry
Journal ISSN:0144-235X
IF:7.478
Journal Website:http://www.tandfonline.com/toc/trpc20/current
Year of Origin:1981
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:9
Publishing Cycle:Quarterly
OA or Not:Not
Natural compounds of plant origin in the control of fungi and mycotoxins in foods
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.cofs.2023.101054
Contamination of fungi causes billions of economic losses on food commodities. Moreover, the mycotoxins they produced arise human health issues worldwide due to the acute and severe toxicity. To avoid the negative effects on the environment and the possibility of increasing the fungi resistant of using synthetic chemical fungicides, immense efforts have been taken to seek for safe and effective alternatives. Previous study has shown that plant extracts and/or their natural compounds possess fungicidal potentials against certain pathogens. Therefore, this review focuses on the occurrence of mycotoxins and the progress made in the last three years on the application of plant extracts and natural compounds as alternative control method, as well as the challenges in utilizing them in real practice.
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Multi-omic data integration in food science and analysis
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.cofs.2023.101049
The integration of multi-omics data allows the comprehensive analysis at the molecular level of complex matrixes, such as those from food, or health and disease status, from a holistic point of view. The use of modern analytical techniques that provide massive amounts of data has been key to advance in the study of food science in different fields, such as food quality, the role of bioactive compounds, or the relationships between food and health. However, the integration of all these data still faces many challenges. In this review, we provide an up-to-date critical overview of some of the multi-omic approaches, advantages, and limitations, including information of the most relevant research published lately in this Foodomics field.
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Food Engineering & Processing Vol. 53 – 2023
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cofs.2023.101071
Abstract not available
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Engineering strategies for food fortification
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-03-31 , DOI: 10.1016/j.cofs.2023.101033
This opinion paper discusses how process engineering can be used for food fortification. The time of food processing can be utilized to incorporate nutrients into food with low nutritional benefits. Latest works have been proposing approaches to incorporate nutrients during osmotic dehydration, hydration, and cooking. Further, other works recommended using pretreatment time to add important components into food, such as minerals, vitamins, and bioactive compounds. Emerging technologies such as ultrasound and high hydrostatic pressure were recommended to accelerate the process. All recently published works have demonstrated the increment of nutrient content in the final products, but few of them analyzed their bioavailability, stability, or nutrient location in food. Therefore, there are still requirements for further studies, which are stated in the present work.
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Are fermented foods an overlooked reservoir of antimicrobial resistance?
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.cofs.2023.101018
Despite their many cultural, culinary, and health benefits, fermented foods may amplify and disseminate antimicrobial resistance in our food supply. This review summarizes our current understanding of the diversity, distribution, and potential risks of antimicrobial resistance in fermented foods and beverages. Most studies have focused on antibiotic resistance genes (ARGs) in lactic acid bacteria and coagulase-negative Staphylococcus species. Resistance to tetracyclines, penicillins, chloramphenicol, and macrolides is frequently reported. Several studies have demonstrated that ARGs have the potential to be transferred from fermentation microbes to pathogens. Most research has used culture-based or metagenomic surveys or ARGs at the point of production, and few studies have traced the fate of ARGs when ferments are consumed. Cases of humans being directly harmed by resistant microbes in ferments have not been reported, but these foods provide a farm-to-gut pipeline for current and future antimicrobial resistance in our food supply.
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Plant polysaccharides: sources, structures, and antidiabetic effects
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-02-23 , DOI: 10.1016/j.cofs.2023.101013
Diabetes mellitus (DM), a serious metabolic disease, severely affects people’s health and life quality worldwide. Plants polysaccharides have been demonstrated to reduce the risks of DM. Currently, the hypoglycemic effects of plant polysaccharides have been studied through in vitro and in vivo experiments, and the beneficial influence of plant polysaccharides in treating DM needs to be validated by additional human clinical trials. Herein, the source, properties, and structure–function relationships are focused with a highlight of the results from clinical trials. The antidiabetic mechanisms of plant polysaccharides are summarized. Nevertheless, plant polysaccharides are promising food components with great potential in alleviating DM, and this review will facilitate a better understanding of DM treatment with polysaccharides.
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Transitions to plant-based diets: the role of societal tipping points
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.cofs.2023.101015
Changing diets toward more plant-based on a large scale could provide a huge contribution to reducing humanities impact on the environment. However, behavior change is typically slow, particularly for culturally ingrained and socially dependent behaviors such as food and dietary choice. A concept suggesting potential for rapid changes, though, is ‘societal tipping points’. This review explains the background of the concept using literature from systems theory, innovation adoption, network theory, and consumer behavior. Theories as well as recent research insights suggest that short- and long-term actions are needed to move more plant-based diets from a niche across a tipping point and toward becoming a large-scale behavior.
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Lipid oxidation in food emulsions: a review dedicated to the role of the interfacial area
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-02-14 , DOI: 10.1016/j.cofs.2023.101009
In this review, we focus on the role of the interface in lipid oxidation in food emulsions. Mostly, results from this field are a reflection of the effects caused by reaction kinetics and mass transfer, which complicates interpretation. In general, the oil–water interface is the location of initiation of oxidation reactions, while components present there, and in the continuous phase, directly or indirectly affect the reaction. Smaller droplets are expected to oxidize faster, but this can be counteracted by components purposely positioned at the interface or added to the bulk phase. Recent simulation progress is expected to be instrumental in distinguishing these effects, and guides stable emulsion design.
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Cultured meat: a review on accepting challenges and upcoming possibilities
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.cofs.2023.101050
The objective of this review is to summarize the recent advances on culturing meat, while reflecting on consumer acceptance and upcoming possibilities. We start by updating technology related to cultured meat production, highlighting its nutritional and sensory facts. We continue with a deeper analysis of the latest challenges for consumption and reflect on future ideas, which include perspectives toward a more customer-oriented product and packaging design approaches. Such ideas aim to improve future acceptance while hopefully augmenting the sensory functionalities of such a source of protein in a world of ever-expanding digital experience.
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Insights into protein digestion in plant-based meat analogs
International Reviews in Physical Chemistry ( IF 7.478 ) Pub Date: 2023-05-04 , DOI: 10.1016/j.cofs.2023.101043
Concerns about maintaining a balanced diet have raised the attention to protein bioavailability and nutrition of plant-based meat analogs (MAs). Understanding the digestibility of proteins in MAs and their influencing factors is essential for researchers, manufacturers, and consumers. Depending on the formulation and processing conditions, the protein aggregating status, protein–non-protein component interactions, and the morphology of fibrous structures vary significantly and directly affect protein digestibility. The current review first describes methods used to assess the protein digestibility of MAs, followed by a discussion on the effects of individual ingredients and processing conditions on protein digestibility and the underlying mechanisms. Future strategies to enhance protein digestion in MAs are also discussed.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.30 69 Science Citation Index Science Citation Index Expanded Not
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